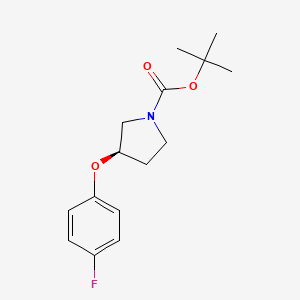

(R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-(4-fluorophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCESHIJYWOFTKP-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849445 | |

| Record name | tert-Butyl (3R)-3-(4-fluorophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379325-60-6 | |

| Record name | tert-Butyl (3R)-3-(4-fluorophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Stereochemical Control

Retrosynthetic Analysis of the (R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine Scaffold

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points. The most evident disconnection is at the aryl ether linkage, suggesting a nucleophilic substitution reaction between a protected 3-hydroxypyrrolidine derivative and an activated 4-fluorophenol (B42351) equivalent. This leads back to the key chiral intermediate, (R)-N-Boc-3-pyrrolidinol, and 4-fluorophenol.

A deeper retrosynthetic cut involves the formation of the pyrrolidine (B122466) ring itself. This can be approached through various asymmetric synthesis strategies, aiming to establish the crucial stereocenter at the C-3 position early in the synthetic sequence. This analysis highlights the central role of controlling the stereochemistry of the pyrrolidine core.

Stereoselective Synthesis Strategies for the Pyrrolidine Core

The enantiopure pyrrolidine core is the cornerstone of synthesizing the target molecule. Several robust strategies have been developed to achieve high levels of stereoselectivity.

Chiral Pool Approaches Utilizing Optically Pure Precursors (e.g., from (R)-N-Boc-3-pyrrolidinol)

One of the most direct and widely employed methods for accessing enantiomerically pure pyrrolidine derivatives is the chiral pool approach. This strategy leverages naturally occurring chiral molecules as starting materials. For the synthesis of this compound, the commercially available (R)-N-Boc-3-pyrrolidinol serves as an ideal and readily accessible chiral precursor. mdpi.com This approach elegantly circumvents the need for asymmetric induction or chiral resolution steps in the later stages of the synthesis, as the stereochemistry is already embedded in the starting material. The synthesis of various chiral pyrrolidine-based inhibitors has been successfully achieved starting from such chiral precursors. nih.gov

Asymmetric Synthesis Methodologies for Pyrrolidine Ring Formation

In cases where a suitable chiral pool starting material is not available or is prohibitively expensive, asymmetric synthesis methodologies provide a powerful alternative for constructing the pyrrolidine ring with high enantioselectivity. These methods often involve the use of chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer.

Prominent asymmetric methods for pyrrolidine synthesis include:

1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with various dipolarophiles is a highly effective method for the construction of substituted pyrrolidines. acs.orgrsc.orgmappingignorance.org The use of chiral ligands in conjunction with metal catalysts, such as copper(I), can induce high levels of enantioselectivity in these cycloaddition reactions. rsc.org

Enzyme-Catalyzed Reactions: Biocatalysis has emerged as a green and efficient tool for asymmetric synthesis. Engineered enzymes, such as variants of cytochrome P411, have been shown to catalyze the intramolecular C(sp³)–H amination of alkyl azides to form chiral pyrrolidines with high enantioselectivity. acs.org

Organocatalysis: Chiral organic molecules, such as proline and its derivatives, can act as catalysts to promote the enantioselective formation of pyrrolidine rings through various reaction cascades. nih.gov

Control of Absolute Stereochemistry at C-3 of the Pyrrolidine Ring

The absolute stereochemistry at the C-3 position is critical for the biological activity of many pyrrolidine-based compounds. When starting from a racemic or achiral precursor, establishing this stereocenter with high control is paramount.

A key strategy involves the stereospecific transformation of a pre-existing functional group at the C-3 position. For instance, the Mitsunobu reaction allows for the inversion of the stereochemistry at a hydroxyl-bearing carbon. acs.org By starting with (S)-N-Boc-3-pyrrolidinol, a Mitsunobu reaction with a suitable nucleophile can provide the desired (R)-configured product. This reaction proceeds through an SN2 mechanism, ensuring a predictable and high-fidelity transfer of stereochemical information.

Formation of the Aryl Ether Linkage

The final key transformation in the synthesis of this compound is the formation of the aryl ether bond between the pyrrolidine C-3 position and the 4-fluorophenol moiety.

Nucleophilic Aromatic Substitution (SNAr) with Fluorophenols

One of the most common methods for forming aryl ethers is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction typically involves an electron-deficient aromatic ring and a strong nucleophile. In the context of synthesizing the target molecule, the alkoxide generated from (R)-N-Boc-3-pyrrolidinol can act as the nucleophile.

For an efficient SNAr reaction, the aromatic ring must be activated by electron-withdrawing groups, usually positioned ortho and/or para to the leaving group (in this case, a fluorine atom). While 4-fluorophenol itself is not highly activated towards SNAr, a common strategy involves using a more activated precursor, such as 1,4-difluorobenzene (B165170) or 1-fluoro-4-nitrobenzene (B44160). The reaction of the alkoxide of (R)-N-Boc-3-pyrrolidinol with such an activated aryl fluoride (B91410) would proceed under basic conditions. If 1-fluoro-4-nitrobenzene is used, a subsequent reduction of the nitro group would be necessary to arrive at the desired aniline (B41778) derivative, which can then be further modified if needed. The use of strong bases like sodium hydride or potassium tert-butoxide is common to generate the nucleophilic alkoxide.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| (R)-N-Boc-3-pyrrolidinol | 4-Fluoronitrobenzene | NaH, DMF | (R)-N-Boc-3-(4-nitrophenoxy)pyrrolidine | - | General SNAr |

| 2,4-Difluoronitrobenzene | Pyrrolidine | EtOH, heat | Mixture of ortho and para substituted products | - | rsc.org |

Table 1: Examples of SNAr Reactions for Aryl Ether Formation

It is important to note that direct SNAr on unactivated aryl fluorides is challenging but can be achieved under specific conditions, sometimes involving photoredox catalysis. nih.gov

A more reliable and stereospecific method for this particular transformation is the Mitsunobu reaction. This reaction allows for the direct coupling of (R)-N-Boc-3-pyrrolidinol with 4-fluorophenol under mild conditions using a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). A significant advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon. Therefore, starting with (S)-N-Boc-3-pyrrolidinol would yield the desired (R)-product. This method is often preferred for its high stereospecificity and reliability in forming the C-O bond. nih.gov

| Alcohol | Nucleophile | Reagents | Product | Stereochemistry | Reference |

| (S)-N-Boc-3-pyrrolidinol | 4-Fluorophenol | PPh₃, DIAD | This compound | Inversion | General Mitsunobu |

| Racemic-N-Boc-3-pyrrolidinol | (S)-(-)-Camphanic acid | PPh₃, DIAD | Diastereomeric esters for resolution | - | nih.gov |

Table 2: Application of the Mitsunobu Reaction for Aryl Ether Synthesis

Copper-Mediated O-Arylation Reactions

The formation of the diaryl ether bond in the target molecule can be achieved via a copper-catalyzed Ullmann-type cross-coupling reaction. This method involves the reaction of an alcohol with an aryl halide in the presence of a copper catalyst, a ligand, and a base. For the synthesis of this compound, the precursors would be (R)-N-Boc-3-hydroxypyrrolidine and an activated 4-fluorophenyl derivative, typically 4-fluoroiodobenzene or 4-fluorobromobenzene.

While early Ullmann reactions required harsh conditions, modern advancements have introduced highly efficient catalyst systems that operate under milder temperatures. lookchem.com The success of these reactions often hinges on the choice of ligand, which stabilizes the copper catalyst and facilitates the catalytic cycle. Ligands derived from natural amino acids, such as (S)-N-methylpyrrolidine-2-carboxamide, have proven effective in promoting copper-catalyzed O-arylation of various phenols. lookchem.com Similarly, (S)-N-methylpyrrolidine-2-carboxylate has been shown to be an efficient ligand for related copper-catalyzed N-arylation reactions. mdpi.com These systems are notable for their efficiency and the use of readily available, inexpensive ligands. lookchem.com The reaction can tolerate a variety of functional groups, including aldehydes, ketones, and nitro groups on the aryl halide substrate. lookchem.com

Table 1: Representative Conditions for Copper-Catalyzed O-Arylation

| Component | Example | Role | Reference |

| Copper Source | Copper(I) Iodide (CuI) | Catalyst | mdpi.comresearchgate.net |

| Aryl Halide | 4-Fluoroiodobenzene | Arylating Agent | mdpi.com |

| Alcohol | (R)-N-Boc-3-hydroxypyrrolidine | Substrate | sigmaaldrich.comnih.gov |

| Ligand | (S)-N-methylpyrrolidine-2-carboxamide | Accelerates catalytic cycle | lookchem.com |

| Base | Potassium Phosphate (K₃PO₄) | Activates the alcohol | researchgate.net |

| Solvent | Toluene, Dioxane | Reaction Medium | researchgate.net |

Mitsunobu Reaction for Ether Formation with Stereoinversion

The Mitsunobu reaction is a powerful tool in organic synthesis for converting primary and secondary alcohols into a wide array of functional groups, including esters and ethers, under mild conditions. wikipedia.orgorganic-chemistry.org A defining feature of the reaction when applied to a chiral secondary alcohol is the complete inversion of stereochemistry at the alcohol's carbon center, which occurs via a classic Sₙ2 mechanism. wikipedia.orgorganic-chemistry.org

To synthesize this compound using this method, the starting material must be the opposite enantiomer, (S)-N-Boc-3-hydroxypyrrolidine. The reaction combines the alcohol, a suitable acidic nucleophile (in this case, 4-fluorophenol), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol is converted in situ into a good leaving group, which is then displaced by the 4-fluorophenoxide nucleophile, resulting in the desired (R)-configured ether product. organic-chemistry.org

While highly effective, a challenge of the traditional Mitsunobu reaction can be the separation of the desired product from byproducts like triphenylphosphine oxide and the reduced azodicarboxylate. tcichemicals.com To address this, modifications have been developed, such as using 4-(diphenylphosphino)benzoic acid, a bifunctional reagent that acts as both the reductant and the pronucleophile. organic-chemistry.org This strategy incorporates the phosphine oxide byproduct into the initial ester product, allowing for its removal via a simple acid-base extraction after hydrolysis, thereby simplifying purification. organic-chemistry.org

Table 2: Key Reagents in the Mitsunobu Reaction for Aryl Ether Synthesis

| Reagent | Function | Common Examples | Reference |

| Phosphine | Activates the azodicarboxylate; becomes an oxide byproduct | Triphenylphosphine (PPh₃) | wikipedia.orgorgsyn.org |

| Azodicarboxylate | Oxidizing agent; activates the phosphine | DEAD, DIAD | wikipedia.orgorgsyn.org |

| Alcohol | Substrate with stereocenter to be inverted | (S)-N-Boc-3-hydroxypyrrolidine | wikipedia.orgorganic-chemistry.org |

| Nucleophile | Displaces the activated alcohol group | 4-Fluorophenol | organic-chemistry.org |

| Solvent | Aprotic solvent | Tetrahydrofuran (THF), Diethyl ether | wikipedia.org |

Mechanistic Investigations of Aryl Ether Coupling Reactions

Understanding the mechanisms of these coupling reactions is crucial for their optimization and application. The copper-mediated O-arylation and the Mitsunobu reaction proceed through fundamentally different pathways.

Copper-Mediated Arylation Mechanism: The mechanism for copper-catalyzed Ullmann-type reactions has been a subject of extensive study. A widely accepted pathway involves a Cu(I)/Cu(III) catalytic cycle. nih.gov The cycle is believed to initiate with the oxidative addition of the aryl halide (e.g., 4-fluoroiodobenzene) to a ligated Cu(I) species, forming a Cu(III)-aryl intermediate. nih.gov This step is often rate-limiting, particularly for less reactive aryl bromides and chlorides. nih.gov The alcohol ((R)-N-Boc-3-hydroxypyrrolidine) then coordinates to the copper center, and following deprotonation by the base, a C-O reductive elimination occurs. This final step forms the desired aryl ether product and regenerates the active Cu(I) catalyst, allowing the cycle to continue. Ligand exchange and the precise nature of the active copper species are critical factors influencing the reaction's efficiency. rsc.org

Mitsunobu Reaction Mechanism: The mechanism of the Mitsunobu reaction is more complex than a simple one-step displacement. It begins with a nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), forming a betaine (B1666868) intermediate. wikipedia.org This highly reactive species then deprotonates the acidic nucleophile (4-fluorophenol) to create an ion pair. wikipedia.org The alcohol starting material is subsequently activated by this complex, forming a key alkoxyphosphonium salt, which possesses an excellent leaving group. The final, stereochemistry-defining step is the Sₙ2 attack of the phenoxide anion on this activated alcohol. wikipedia.orgorganic-chemistry.org This backside attack inverts the stereocenter, leading to the (R)-product from the (S)-alcohol. organic-chemistry.org The reaction's success is dependent on the pKa of the acidic nucleophile, which generally must be below 13 for the reaction to proceed efficiently. wikipedia.orgtcichemicals.com

N-Boc Protecting Group Chemistry

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in multi-step organic synthesis due to its stability under many reaction conditions and the variety of methods available for its selective removal. nih.govwikipedia.org

Chemoselective Introduction of the Boc Group

The synthesis of the precursors for this compound, such as (R)- or (S)-N-Boc-3-hydroxypyrrolidine, requires the protection of the secondary amine of 3-hydroxypyrrolidine. This protection must be chemoselective, modifying the more nucleophilic amine in the presence of the hydroxyl group.

A common and efficient method for this transformation is the reaction of the amine with di-tert-butyl dicarbonate (B1257347), ((Boc)₂O). This reaction is often performed under catalyst-free conditions. A green chemistry approach utilizes glycerol (B35011) as a recyclable solvent at room temperature, which provides the desired N-Boc protected product in excellent yield and high selectivity without side products like isocyanates or ureas. rsc.org Alternatively, reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (BOC-ON) can be used, which react rapidly with amino acids and their derivatives at room temperature in aqueous dioxane or acetone. sigmaaldrich.com

Selective Deprotection Methodologies in Multi-Step Syntheses

In the context of a larger synthetic sequence where this compound is an intermediate, the ability to selectively remove the Boc group is paramount. The choice of deprotection method depends on the other functional groups present in the molecule.

Traditional N-Boc deprotection relies on strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. nih.gov However, numerous milder and more selective methods have been developed to accommodate sensitive substrates.

Table 3: Selected Methodologies for N-Boc Deprotection

| Reagent/Method | Conditions | Characteristics | Reference |

| Trifluoroacetic Acid (TFA) | Neat or in Dichloromethane (DCM) | Traditional, strong acid, fast, and effective | nih.gov |

| Oxalyl Chloride/Methanol | Methanol, Room Temperature | Mild, effective for various substrates | nih.gov |

| Silica Gel | Heating under reduced pressure | Solvent-free, useful for thermally sensitive heterocycles | researchgate.net |

| FeCl₃ | Acetonitrile/Water | Lewis acid catalysis, environmentally friendly | researchgate.net |

| Thermolysis | High Temperature (e.g., >80 °C), Continuous Flow | Solvent-free, rapid, suitable for process chemistry | wikipedia.orgnih.gov |

These varied methodologies allow chemists to strategically unmask the pyrrolidine nitrogen for subsequent reactions while preserving other sensitive functionalities within a complex molecule. For instance, thermolytic deprotection in a continuous-flow reactor offers a scalable and rapid method that avoids acidic reagents entirely. nih.gov

Process Optimization and Scalability Considerations for Chemical Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production requires careful optimization to ensure safety, efficiency, cost-effectiveness, and reproducibility. For the synthesis of this compound, both the Mitsunobu and copper-catalyzed routes present unique scalability challenges.

Copper-Mediated O-Arylation: While avoiding the hazardous reagents of the Mitsunobu reaction, the scalability of Ullmann-type couplings depends on catalyst efficiency and product isolation. High catalyst loadings, long reaction times, or high temperatures can make a process economically unviable. Process optimization focuses on identifying highly active ligand-catalyst systems that function at low loadings and mild temperatures. lookchem.com The cost and availability of the ligand and the ease of removal of residual copper from the final product are also critical considerations for syntheses intended for pharmaceutical applications.

Continuous Flow Technology: Modern process optimization increasingly employs continuous flow chemistry to address safety and scalability concerns. For reactions involving hazardous reagents or highly exothermic steps, microreactors offer superior heat and mass transfer, enabling reactions to be run safely at temperatures and pressures not feasible in large batch reactors. sci-hub.st A continuous flow process could potentially be designed for either the Mitsunobu or copper-catalyzed synthesis of the target compound, allowing for safer handling of reagents and potentially integrating reaction and purification steps for enhanced efficiency on a large scale. sci-hub.st

Derivatization Strategies and Analogue Design

Functionalization Reactions of the Pyrrolidine (B122466) Nitrogen (beyond Boc)

The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is readily removable under acidic conditions, providing a free secondary amine that serves as a key handle for a wide array of functionalization reactions. This allows for the introduction of diverse substituents to probe their effects on biological activity.

Common derivatization strategies at the pyrrolidine nitrogen include:

N-Alkylation: The secondary amine can be alkylated using various alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of linear, branched, or cyclic alkyl groups, which can influence the compound's lipophilicity, steric profile, and interaction with biological targets.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the formation of N-aryl derivatives. This strategy is valuable for introducing a wide range of substituted and unsubstituted aryl and heteroaryl moieties, which can engage in π-stacking or other specific interactions with protein targets.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-acyl derivatives. The resulting amide bond can act as a hydrogen bond donor or acceptor and can be used to introduce a variety of functional groups.

Sulfonylation: Treatment with sulfonyl chlorides affords N-sulfonyl derivatives. The sulfonamide group is a common pharmacophore that can impart specific binding properties and alter the physicochemical characteristics of the parent molecule.

| Reaction Type | Reagents and Conditions | Resulting Moiety | Potential Impact on Properties |

|---|---|---|---|

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃) | N-Alkyl | Increased lipophilicity, altered steric bulk |

| N-Arylation | Aryl halide, Pd catalyst, ligand, base | N-Aryl | Introduction of aromatic interactions (π-stacking) |

| N-Acylation | Acyl chloride, base (e.g., Et₃N) | N-Acyl (Amide) | Hydrogen bonding capability, introduction of diverse R-groups |

| Sulfonylation | Sulfonyl chloride, base (e.g., pyridine) | N-Sulfonyl (Sulfonamide) | Altered electronic properties, specific binding interactions |

Chemical Modifications of the Pyrrolidine Ring System

The pyrrolidine ring itself offers several positions for chemical modification, allowing for the introduction of additional functional groups that can modulate the compound's conformation and biological activity.

Key modification strategies include:

C-H Functionalization: Directed C-H activation and functionalization at positions C2, C4, or C5 of the pyrrolidine ring can introduce new substituents. For instance, lithiation followed by reaction with an electrophile can install a variety of groups.

Introduction of Substituents at C4: Starting from a precursor like 4-hydroxyproline, a range of substituents can be introduced at the C4 position. These modifications can influence the pyrrolidine ring pucker and the spatial orientation of other substituents.

Ring Distortion and Scaffolding: The synthesis of spirocyclic or fused-ring systems involving the pyrrolidine core can significantly alter the three-dimensional shape of the molecule, leading to novel interactions with biological targets.

Structural Elaboration at the 4-Fluorophenoxy Moiety

The 4-fluorophenoxy group is another key area for derivatization, with modifications aimed at altering electronic properties, metabolic stability, and binding interactions.

Exploration of Positional Isomers of Fluorination on the Phenoxy Ring

The position of the fluorine atom on the phenyl ring can have a profound impact on the molecule's electronic properties and its ability to form specific interactions, such as halogen bonds. The synthesis of the 2-fluoro and 3-fluoro positional isomers of the phenoxy moiety would allow for a systematic investigation of these effects.

| Isomer | Potential Synthetic Precursor | Potential Impact on Properties |

|---|---|---|

| 2-Fluorophenoxy | 2-Fluorophenol | Altered electronic distribution, potential for intramolecular interactions |

| 3-Fluorophenoxy | 3-Fluorophenol | Different dipole moment and electrostatic potential compared to the 4-fluoro isomer |

| 4-Fluorophenoxy | 4-Fluorophenol (B42351) | (Parent compound) |

Introduction of Additional Substituents on the Fluorophenyl Ring

The introduction of other substituents onto the fluorophenyl ring can further modulate the compound's properties. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., trifluoromethyl, cyano) can be introduced to fine-tune the electronic nature of the aromatic ring. These substituents can also provide additional points of interaction with a biological target or influence the molecule's metabolic fate.

Synthesis of Diastereomers and Enantiomers for Comparative Research

The stereochemistry of a molecule is crucial for its biological activity. The synthesis and biological evaluation of the different stereoisomers of (R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine are essential for understanding the stereochemical requirements for target binding.

Synthesis of the Enantiomer: The (S)-enantiomer can be synthesized starting from the corresponding (S)-chiral precursor. Comparing the biological activity of the (R) and (S) enantiomers can reveal the importance of the stereocenter at C3 of the pyrrolidine ring.

Synthesis of Diastereomers: Introduction of a second stereocenter, for example, by substituting the pyrrolidine ring at the C4 position, would lead to the formation of diastereomers. The separation and biological testing of these diastereomers can provide valuable information about the optimal three-dimensional arrangement of substituents for biological activity.

Application of Combinatorial Chemistry and High-Throughput Synthesis for Library Generation

Combinatorial chemistry and high-throughput synthesis are powerful tools for rapidly generating large libraries of analogues for biological screening. nih.gov The (R)-3-(4-fluorophenoxy)pyrrolidine scaffold is well-suited for such approaches.

After deprotection of the Boc group, the resulting secondary amine can be reacted with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes) in a parallel synthesis format. This allows for the rapid creation of a library of N-substituted derivatives with a wide range of functional and structural diversity. Such libraries can be screened to identify initial "hit" compounds and to build a comprehensive structure-activity relationship profile.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Pyrrolidine (B122466) Ring Stereochemistry on Molecular Recognition and Biological Activity

The stereochemistry of the pyrrolidine ring is a critical determinant of a molecule's biological activity. nih.govnih.gov The three-dimensional arrangement of substituents on the chiral centers of the pyrrolidine scaffold dictates how a ligand interacts with its biological target. mdpi.com For pyrrolidine-containing compounds, different stereoisomers can exhibit vastly different biological profiles due to their distinct binding modes with enantioselective proteins. nih.govnih.gov

The non-planar, puckered nature of the pyrrolidine ring allows it to adopt various conformations, often referred to as "pseudorotation". nih.govnih.gov This conformational flexibility, combined with the stereogenicity of its carbon atoms, enables the pyrrolidine scaffold to present its substituents in specific spatial orientations, thereby influencing molecular recognition by target proteins. nih.govnih.gov SAR studies on various pyrrolidine derivatives have consistently shown that the stereochemistry at positions 3 and 4 is particularly important for biological activity. For instance, in some series of compounds, a cis-configuration of substituents is preferred over a trans orientation for optimal target engagement. nih.gov The specific (R) configuration at the 3-position of the pyrrolidine ring in (R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine is therefore expected to play a pivotal role in its interaction with biological macromolecules.

Role of the 4-Fluorophenoxy Moiety in Ligand-Target Binding Interactions

The 4-fluorophenoxy group is a common structural motif in medicinal chemistry, known to participate in various non-covalent interactions that contribute to ligand-target binding affinity. The fluorine atom, being highly electronegative, can engage in hydrogen bonding and other electrostatic interactions. Furthermore, the aromatic ring of the phenoxy group can form π-π stacking interactions with aromatic residues in the binding pocket of a protein.

In the context of this compound, the 4-fluorophenoxy moiety is crucial for anchoring the ligand to its target. The position of the fluorine atom on the phenyl ring is significant; a substitution at the para-position (position 4) often leads to favorable interactions. Studies on related compounds have demonstrated that the nature and position of substituents on the phenoxy ring can significantly modulate biological activity.

Influence of the N-Boc Protecting Group on Molecular Interactions and Pharmacophore Features

The N-Boc (tert-butyloxycarbonyl) group is widely used in organic synthesis to protect amine functionalities. researchgate.net While often considered a "temporary" group, its presence can significantly influence the physicochemical properties and biological activity of a molecule. researchgate.netnih.gov The bulky tert-butyl group of the Boc moiety can introduce steric hindrance, which may affect the molecule's ability to bind to a target protein. researchgate.net

| Property | Effect of N-Boc Group |

| Basicity of Pyrrolidine Nitrogen | Decreased |

| Steric Bulk | Increased |

| Lipophilicity | Increased |

| Hydrogen Bonding | Nitrogen acts as a hydrogen bond donor (after deprotection); Carbonyl oxygen can act as a hydrogen bond acceptor. |

Substituent Effects on the Fluorophenyl Ring and Their Correlation with Modulatory Activity

Modifications to the fluorophenyl ring of this compound can provide valuable insights into the SAR of this chemical scaffold. The electronic and steric properties of substituents on the aromatic ring can influence the molecule's interaction with its biological target. nih.gov For example, introducing electron-donating or electron-withdrawing groups can alter the electronic distribution of the phenoxy ring, thereby affecting its ability to participate in electrostatic or π-stacking interactions.

Systematic variation of substituents on the phenyl ring is a common strategy in medicinal chemistry to optimize ligand-target interactions. For instance, the size, shape, and polarity of the substituent can be tuned to achieve a better fit within the binding pocket of the target protein.

Conformational Analysis and its Implications for SAR

The presence of the bulky N-Boc group and the 4-fluorophenoxy moiety will influence the conformational equilibrium of the pyrrolidine ring. beilstein-journals.org Computational modeling and experimental techniques like NMR spectroscopy can be used to determine the predominant conformations of the molecule in solution and in complex with its target. This information is invaluable for understanding how the molecule presents its key pharmacophoric features to the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized analogs.

For a series of compounds based on the this compound scaffold, a QSAR study would involve generating a dataset of molecules with varying substituents and their corresponding biological activities. Molecular descriptors, such as electronic, steric, and lipophilic parameters, would then be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a predictive model. Such a model could guide the design of new derivatives with enhanced activity by suggesting optimal combinations of substituents on the pyrrolidine and fluorophenyl rings.

Computational Chemistry and Molecular Modeling Studies

Conformational Landscape Analysis of (R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine

The conformational landscape of this compound is defined by the spatial arrangement of its constituent atoms. The central pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms, which minimize steric strain. Furthermore, rotational freedom exists around several key single bonds: the C-O ether linkage between the pyrrolidine ring and the fluorophenoxy group, and the C-N amide bond of the tert-butoxycarbonyl (Boc) protecting group.

A systematic conformational search, often performed using molecular mechanics force fields, is employed to identify low-energy conformers. The relative energies of these conformers determine their population at a given temperature, according to the Boltzmann distribution. Understanding the preferred three-dimensional structure is fundamental, as it dictates the shape of the molecule and its ability to fit into a target binding site.

Table 1: Hypothetical Relative Energies of Key Conformers (This table is illustrative of the expected output from a conformational analysis.)

| Conformer | Pyrrolidine Pucker | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298K |

| A | C4-endo (Envelope) | 175° | 0.00 | 73.1 |

| B | C3-exo (Envelope) | 178° | 1.20 | 10.9 |

| C | C4-endo (Envelope) | 75° | 2.50 | 1.3 |

| D | Twist | -160° | 3.10 | 0.5 |

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure of this compound. These calculations can elucidate properties that govern the molecule's reactivity and intermolecular interactions.

Key parameters derived from QM studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A molecular electrostatic potential (MEP) map can also be generated, which visualizes the electron density distribution and highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this molecule, the oxygen atoms of the ether and carbonyl groups, along with the fluorine atom, are expected to be regions of high electron density.

Table 2: Representative Electronic Properties from Quantum Mechanical Calculations (This table is illustrative of typical data obtained from DFT calculations.)

| Property | Calculated Value | Significance |

| Energy of HOMO | -6.8 eV | Region most likely to donate electrons |

| Energy of LUMO | -1.2 eV | Region most likely to accept electrons |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical stability |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

Molecular Dynamics Simulations for Assessing Conformational Flexibility

While conformational analysis provides a static picture of stable conformers, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. By simulating the movements of atoms and bonds in a solvated environment (typically water), MD simulations can assess the molecule's conformational flexibility.

These simulations can reveal the transitions between different low-energy conformational states, the timescale of these changes, and the influence of the solvent on the molecule's structure. The resulting trajectories provide a comprehensive understanding of the molecule's accessible shapes, which is crucial for predicting how it might adapt its conformation upon binding to a biological target.

Table 3: Typical Parameters for a Molecular Dynamics Simulation (This table outlines a standard setup for an MD simulation.)

| Parameter | Value/Setting | Purpose |

| Force Field | AMBER, CHARMM | Describes the potential energy of the system |

| Solvent Model | TIP3P Water | Simulates an aqueous physiological environment |

| Simulation Time | 100 ns | Duration of the simulation to observe molecular motion |

| Temperature | 300 K | Simulates physiological temperature |

| Pressure | 1 atm | Simulates standard atmospheric pressure |

Ligand-Based and Structure-Based Drug Design Methodologies

The structural and electronic information derived from computational studies is invaluable for drug design.

Ligand-Based Drug Design: In the absence of a known 3D structure of a biological target, ligand-based methods can be used. If a set of molecules with known activity against a target is available, a pharmacophore model can be developed. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. This compound could then be evaluated for its fit to this pharmacophore, suggesting its potential for similar biological activity.

Structure-Based Drug Design: If the 3D structure of a relevant biological target (e.g., an enzyme or receptor) is known, structure-based methods like molecular docking can be employed. Docking algorithms predict the preferred orientation of the molecule when bound to the target's active site and estimate the binding affinity. This allows for a rational, structure-guided approach to optimizing the molecule's interactions to improve potency and selectivity. The fluorophenyl group, pyrrolidine ring, and Boc group all present opportunities for various interactions such as hydrophobic, pi-stacking, and hydrogen bonding.

In Silico Prediction of Molecular Descriptors Relevant to Biological Performance

In silico tools are widely used to predict physicochemical properties that are important for a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). These descriptors help assess the "drug-likeness" of a compound early in the discovery process. For this compound, key descriptors can be calculated using established algorithms.

The Topological Polar Surface Area (TPSA) is a measure of the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen). It is a good predictor of a drug's ability to permeate cell membranes. A lower TPSA is generally associated with better cell permeability.

The LogP (logarithm of the partition coefficient between octanol (B41247) and water) is a measure of a molecule's lipophilicity or hydrophobicity. This property influences solubility, membrane permeability, and metabolic stability.

Table 4: Calculated Molecular Properties and Descriptors

| Property | Value | Source/Method |

| Molecular Formula | C15H20FNO3 | - |

| Molecular Weight | 281.32 g/mol | chemicalbook.com |

| Topological Polar Surface Area (TPSA) | 38.8 Ų | Calculated (Illustrative) |

| LogP (Octanol-Water Partition Coefficient) | 2.9 | Calculated (Illustrative) |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 4 | Calculated |

Applications As a Key Chiral Building Block and Research Tool

Intermediate in Pharmaceutical Synthesis

The pyrrolidine (B122466) nucleus is a privileged scaffold in pharmaceutical science, appearing in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov This is due to the ring's three-dimensional structure, which allows for effective exploration of biological target binding pockets, and its favorable pharmacokinetic properties. nih.gov (R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine serves as a quintessential example of a high-value intermediate, providing a pre-formed, stereochemically pure core that significantly simplifies the synthesis of advanced drug candidates.

The structural features of this compound are particularly well-suited for the development of agents targeting the central nervous system. The pyrrolidine ring is a common motif in neuroactive compounds, and the specific (R)-configuration is often crucial for selective interaction with chiral biological targets like receptors and transporters.

TRPV4 Antagonists: The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a target for various conditions, including pain and pulmonary edema. Research has led to the discovery of potent TRPV4 antagonists built upon a pyrrolidine sulfonamide core. nih.gov The synthesis of these complex molecules relies on chiral pyrrolidine intermediates to establish the correct spatial orientation of substituents, which is critical for potent antagonism. The (R)-pyrrolidine structure serves as a rigid scaffold to correctly position the pharmacophoric elements required for high-affinity binding to the TRPV4 channel. nih.gov

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands: Nicotinic acetylcholine receptors are implicated in cognitive function and addiction, making them a key target for disorders like Alzheimer's disease and for smoking cessation therapies. nih.gov The synthesis of selective nAChR ligands frequently employs chiral building blocks. For instance, analogues of the potent nAChR ligand epibatidine (B1211577) have been developed using N-Boc protected azabicyclo[2.2.1]heptane, which can be derived from pyrrolidine precursors. nih.gov The this compound scaffold provides the necessary stereocenter and functional handles to synthesize ligands with high affinity and selectivity for specific nAChR subtypes, such as the α4β2 receptor. unimi.it

Serotonin (B10506)/Norepinephrine (B1679862) Reuptake Inhibitors (SNRIs): Dual serotonin (SERT) and norepinephrine (NET) reuptake inhibitors are a cornerstone of antidepressant therapy. Structure-activity relationship studies have shown that single enantiomer [(aryloxy)methyl]pyrrolidine derivatives are potent monoamine reuptake inhibitors. nih.gov The activity and selectivity (i.e., whether the compound is a selective SRI, a selective NRI, or a dual SNRI) are highly dependent on the stereochemistry of the pyrrolidine ring and the substitution on the aryloxy group. nih.gov this compound provides the ideal starting point for generating libraries of such compounds to optimize potency and selectivity for SERT and NET.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Overproduction of nitric oxide by nNOS is linked to neurodegenerative disorders, making the enzyme a significant therapeutic target. nih.gov The design of potent and selective nNOS inhibitors has successfully utilized pyrrolidine-based scaffolds. For example, a series of trans-substituted amino pyrrolidinomethyl 2-aminopyridine (B139424) derivatives yielded potent nNOS inhibitors with over 1000-fold selectivity against the endothelial (eNOS) isoform. nih.gov The synthesis and ultimate biological activity of these inhibitors are critically dependent on the stereochemistry of the pyrrolidine core, with specific enantiomers showing unique binding modes within the enzyme's active site. nih.gov The (R)-configuration of the subject compound provides a defined stereochemical foundation for building these highly selective inhibitors.

Table 1: Applications in the Synthesis of Neuroactive Compounds

| Target Class | Biological Target(s) | Role of this compound |

|---|---|---|

| TRPV4 Antagonists | Transient Receptor Potential Vanilloid 4 | Provides a chiral scaffold for constructing potent and selective antagonists. nih.gov |

| nAChR Ligands | α4β2 and other nAChR subtypes | Serves as a key intermediate for building ligands with high subtype selectivity. nih.govunimi.it |

| SNRIs | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Acts as a precursor to dual reuptake inhibitors where stereochemistry dictates potency. nih.gov |

| nNOS Inhibitors | Neuronal Nitric Oxide Synthase | Forms the stereochemically defined core of highly selective enzyme inhibitors. nih.gov |

Beyond specific neuroactive targets, this compound is a versatile building block for a wide array of biologically active scaffolds. The five-membered pyrrolidine ring is a favored structural motif in drug design because its non-planar, sp³-hybridized nature provides three-dimensional diversity that is often lacking in flatter, aromatic molecules. nih.gov This increased 3D coverage allows for more specific and higher-affinity interactions with complex protein targets. nih.gov

The Boc-protecting group offers robust, reliable protection for the nitrogen atom, which can be removed under specific acidic conditions without affecting other parts of the molecule. This allows for sequential chemical modifications, such as N-alkylation or N-arylation, at a later stage in a synthetic route. The fluorophenoxy group can also be a key pharmacophoric element, with the fluorine atom often improving metabolic stability and binding affinity. The defined (R)-stereochemistry is crucial, as biological systems are chiral, and often only one enantiomer of a drug molecule is responsible for the desired therapeutic effect. nih.gov

Role in Agrochemical Development

The principles of enantioselective synthesis are as critical in the agrochemical industry as they are in pharmaceuticals. nih.gov Chiral building blocks are essential for producing enantiomerically pure pesticides and herbicides. While specific public-domain examples detailing the use of this compound in agrochemical synthesis are not prominent, related structures like N-Boc-3-pyrrolidine formaldehyde (B43269) are noted as important intermediates for agrochemicals. google.com The structural motifs present in this compound—a chiral amine and an aryl ether linkage—are found in various bioactive molecules used in crop protection. The use of a single enantiomer can lead to products with increased potency, reduced environmental impact, and greater selectivity, thereby lowering the required application rates and minimizing off-target effects.

Enabling Tool for Mechanistic Biological Investigations

A key application of this compound is in the synthesis of chemical tools for probing biological systems. By serving as a precursor to potent and selective inhibitors or ligands, it enables detailed mechanistic studies of their respective targets.

For example, the synthesis of a highly selective nNOS inhibitor derived from this building block allows researchers to investigate the specific roles of nNOS in cellular signaling pathways, neurodegeneration, and pain transmission, without the confounding effects of inhibiting other NOS isoforms like eNOS or iNOS. nih.gov

Furthermore, this building block can be used to create radiolabeled ligands for Positron Emission Tomography (PET) imaging. By incorporating a positron-emitting isotope (like fluorine-18) into a molecule derived from the pyrrolidine scaffold, researchers can visualize and quantify the distribution of specific receptors or enzymes in the living brain. nih.govresearchgate.net For instance, developing a radiolabeled ligand for nAChRs allows for the non-invasive study of receptor density changes in conditions like Alzheimer's disease or nicotine (B1678760) addiction. nih.gov These studies are invaluable for understanding disease mechanisms and for confirming that new drug candidates are engaging with their intended target in the brain.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of (R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine. Both ¹H (proton) and ¹³C (carbon-13) NMR analyses are performed to confirm the connectivity of atoms and the chemical environment of each nucleus within the molecule.

In a typical ¹H NMR spectrum, the signals corresponding to the protons of the pyrrolidine (B122466) ring, the tert-butoxycarbonyl (Boc) protecting group, and the 4-fluorophenoxy moiety are observed at distinct chemical shifts. The protons on the pyrrolidine ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The large singlet integrating to nine protons confirms the presence of the Boc group. The aromatic protons of the 4-fluorophenoxy group typically appear as a set of two multiplets, characteristic of a 1,4-disubstituted benzene (B151609) ring, with coupling to the fluorine atom further influencing their appearance.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the Boc group is readily identified by its characteristic downfield shift. The carbons of the pyrrolidine ring and the aromatic ring appear in their respective expected regions, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant.

Table 1: Representative ¹H and ¹³C NMR Data (Note: Data is representative and may vary based on solvent and experimental conditions.)

| Analysis Type | Assignment | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Boc (-C(CH₃)₃) | ~1.45 (s, 9H) |

| Pyrrolidine Protons (-CH₂-) | ~2.0-2.3 (m, 2H), ~3.4-3.8 (m, 4H) | |

| Pyrrolidine Proton (-CHO-) | ~4.8 (m, 1H) | |

| Aromatic Protons (-C₆H₄-) | ~6.8-7.1 (m, 4H) | |

| ¹³C NMR | Boc (-C(CH₃)₃) | ~80.0 |

| Boc (-C(CH₃)₃) | ~28.5 | |

| Pyrrolidine Carbons (-CH₂-, -CH-) | ~32.0, ~50.0, ~52.0, ~75.0 | |

| Aromatic Carbons (-C₆H₄-) | ~115.0 (d, J≈23 Hz), ~119.0 (d, J≈8 Hz), ~155.0, ~158.0 (d, J≈240 Hz) | |

| Boc Carbonyl (-C=O) | ~154.5 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺. The measured mass-to-charge ratio (m/z) for these ions allows for the confirmation of the compound's elemental composition with high accuracy when using a high-resolution mass spectrometer.

Under fragmentation conditions (e.g., MS/MS analysis), characteristic losses are observed. A prominent fragmentation pathway involves the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) from the parent ion. Further fragmentation can lead to the cleavage of the ether bond, separating the pyrrolidine and fluorophenoxy moieties. This fragmentation pattern serves as a fingerprint, aiding in the structural confirmation of the molecule.

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀FNO₃ |

| Exact Mass | 281.1427 |

| Observed Ion [M+H]⁺ (Calculated) | 282.1503 |

| Common Fragment Ions (m/z) | 226.1292 ([M-C₄H₈+H]⁺), 182.1026 ([M-Boc+H]⁺) |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

The enantiomeric purity of this compound is a critical parameter, as the biological activity of its downstream products is often stereospecific. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess (e.e.).

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the compound. This differential interaction leads to a separation in their retention times as they pass through the column. By using a suitable mobile phase, typically a mixture of hexane (B92381) and a polar alcohol like isopropanol, baseline separation of the (R)- and (S)-enantiomers can be achieved. The relative peak areas of the two enantiomers in the chromatogram are then used to calculate the enantiomeric purity. For high-quality research and manufacturing, an enantiomeric excess of >99% is often required.

X-ray Crystallography for Determination of Absolute Stereochemistry and Conformation

While NMR and MS confirm the structure and chiral chromatography confirms the enantiomeric purity, single-crystal X-ray crystallography provides the most definitive evidence for the absolute stereochemistry and the three-dimensional conformation of the molecule in the solid state.

This technique requires the growth of a suitable single crystal of this compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed 3D model of the electron density of the molecule. This model reveals the precise spatial arrangement of every atom, confirming the (R) configuration at the C3 position of the pyrrolidine ring. Furthermore, it provides valuable information on bond lengths, bond angles, and the conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the bulky Boc and fluorophenoxy substituents. This level of structural detail is invaluable for understanding the molecule's reactivity and its interactions in more complex systems.

Q & A

Q. What established synthetic routes are available for (R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine, and how can reaction conditions be optimized for enantiomeric excess?

The synthesis typically involves Boc protection of pyrrolidine followed by nucleophilic substitution with 4-fluorophenol. For example, tert-butoxycarbonyl (Boc) protection of pyrrolidine derivatives is a common strategy to stabilize the amine group during subsequent reactions (e.g., coupling with fluorophenol via Mitsunobu conditions or SN2 displacement) . Optimization includes using chiral catalysts (e.g., Sharpless conditions) or low-temperature reactions to enhance enantioselectivity. Chiral HPLC or polarimetry should be employed to monitor enantiomeric purity .

Q. Which spectroscopic techniques are critical for confirming the stereochemical configuration of this compound?

High-resolution NMR (1H, 13C, and 19F) is essential for verifying stereochemistry. For instance, coupling constants in 1H NMR can reveal spatial arrangements, while NOE (Nuclear Overhauser Effect) experiments identify proximal protons. X-ray crystallography provides definitive confirmation, as demonstrated for structurally related pyrrolidine derivatives in PubChem data . Fluorine-specific NMR (19F) is also valuable for tracking fluorophenoxy group integration .

Q. How does the electron-withdrawing 4-fluorophenoxy group influence the compound’s reactivity in cross-coupling reactions?

The fluorine atom increases the electrophilicity of the phenoxy group, enhancing reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. This is critical for introducing aryl or heteroaryl substituents to create analogs for structure-activity relationship (SAR) studies. Evidence from similar fluorinated pyrrolidine derivatives highlights improved coupling efficiency compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound under varying catalytic conditions?

Systematic analysis of variables such as catalyst type (e.g., palladium vs. copper), solvent polarity, and temperature is required. For example, highlights the role of DMAP (4-dimethylaminopyridine) in accelerating acyl transfer reactions, which may reduce side-product formation. Design of Experiments (DOE) methodologies can identify critical factors affecting yield, while LC-MS or GC-MS should quantify byproducts .

Q. What strategies mitigate racemization during Boc deprotection in this compound synthesis?

Mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane at 0°C) minimize racemization. Controlled reaction times and immediate neutralization after deprotection are crucial. Evidence from Boc-protected proline derivatives suggests that steric hindrance around the chiral center reduces racemization risk . Monitoring via chiral HPLC ensures optical integrity is maintained post-deprotection .

Q. How should substituents on the pyrrolidine ring be prioritized in SAR studies to enhance target binding affinity?

Focus on substituents that modulate ring conformation and hydrogen-bonding capacity. For example, fluorination at specific positions (e.g., 3- or 4-positions of the pyrrolidine) can alter lipophilicity and bioavailability, as seen in fluorophenyl analogs from . Molecular dynamics simulations (e.g., docking studies using AutoDock Vina) predict interactions with biological targets, guiding rational design .

Q. How to address conflicting data on the stability of this compound under acidic conditions?

Conduct accelerated stability studies using varied pH buffers (e.g., pH 1–6) and analyze degradation products via LC-MS. Cross-reference findings with literature on Boc-protected amines, noting that electron-withdrawing groups (e.g., fluorophenoxy) may enhance stability compared to non-fluorinated analogs .

Q. What methodologies reconcile differences in reported biological activity of fluorophenoxy-pyrrolidine analogs?

Standardize assay conditions (e.g., cell lines, incubation times) and validate purity (>95% by HPLC). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity. and suggest fluorophenoxy derivatives exhibit varied potency depending on substitution patterns, necessitating systematic SAR profiling .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.